4-((4-ethoxy-3-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[[(4-ethoxy-3-methylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4S/c1-3-30-21-9-8-20(14-16(21)2)31(28,29)24-15-17-10-12-26(13-11-17)22(27)25-19-6-4-18(23)5-7-19/h4-9,14,17,24H,3,10-13,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGJYBKFLLWFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-ethoxy-3-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic derivative belonging to the class of piperidine-based compounds, which have garnered significant interest due to their potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological profiles, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H29N3O4S
- Molecular Weight : 485.57 g/mol
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, primarily through modulation of neurotransmitter systems and inhibition of specific enzymes.
- Dopamine Transporter Interaction : Analogous compounds have been shown to interact with dopamine transporters, influencing dopamine levels in the brain, which may be relevant for treating neuropsychiatric disorders .
- Antimicrobial Activity : Sulfonamide derivatives demonstrate broad-spectrum antimicrobial activity by inhibiting bacterial folic acid synthesis. This compound may exhibit similar properties, potentially effective against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : The compound's structural features suggest potential activity against cancer cells, possibly through apoptosis induction or cell cycle arrest mechanisms .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, revealing that compounds with similar functional groups exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 9a | Moderate | High |
| 9b | High | Moderate |
| 9c | Low | High |
Anticancer Activity
In vitro studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated IC50 values indicating effective inhibition of cell growth in various cancer cell lines . The potential mechanisms include:
- Induction of apoptosis
- Inhibition of angiogenesis
Case Studies
Several case studies have highlighted the therapeutic potential of piperidine derivatives:
- Neuroprotective Effects : A derivative similar to the target compound promoted neurite outgrowth in primary neurons, suggesting neuroprotective properties that could be beneficial in neurodegenerative diseases .
- Tyrosinase Inhibition : Research on related piperidine compounds indicated their effectiveness as tyrosinase inhibitors, which could have implications for skin pigmentation disorders and melanoma prevention .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 4-((4-ethoxy-3-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide exhibit significant anticancer activity. For instance, sulfonamide derivatives have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the activation of caspases, leading to programmed cell death.
Antimicrobial Activity
Sulfonamides are historically recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and thereby exhibiting bactericidal effects. Studies have demonstrated effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Evaluation
A study conducted by Aziz-ur-Rehman et al. reported the synthesis of related piperidine derivatives and evaluated their anticancer efficacy. Compounds were tested against multiple human cancer cell lines, showing IC50 values that suggest potent cytotoxicity. The study highlighted structural modifications that enhanced activity against specific cancer types, indicating a promising avenue for drug development .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of sulfonamide compounds were synthesized and tested for their antimicrobial properties. The results indicated that certain modifications led to an increase in antibacterial activity against resistant strains of bacteria. The study provided insights into structure-activity relationships (SAR) that could guide future research .
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 0.65 | Apoptosis induction via caspase activation |
| Anticancer | U-937 (monocytic leukemia) | 1.54 | Apoptosis induction via caspase activation |
| Antimicrobial | Staphylococcus aureus | 0.5 | Inhibition of bacterial enzyme activity |
| Antimicrobial | Escherichia coli | 0.75 | Inhibition of bacterial enzyme activity |
Table 2: Structure-Activity Relationships
| Modification | Activity Change |
|---|---|
| Introduction of methoxy group | Increased activity against Staphylococcus spp. |
| Replacement with ethyl group | Enhanced selectivity for cancer cell lines |
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) exhibits nucleophilic character at the nitrogen atom, enabling alkylation or acylation under basic conditions .
| Reaction Type | Conditions | Products/Applications | Source |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halide, 80°C | N-alkylated sulfonamide derivatives (e.g., methyl, benzyl) | |
| Acylation | AcCl, pyridine, RT | N-acylsulfonamides |
-
Example : Reaction with methyl iodide in DMF forms N-methylsulfonamide derivatives, enhancing lipophilicity for pharmacological applications .
Carboxamide Group Transformations
The terminal carboxamide (-CONH-) undergoes hydrolysis, reduction, or condensation:
-
Mechanistic Insight : Hydrolysis under acidic conditions cleaves the carboxamide to a carboxylic acid, while LiAlH₄ reduces it to a primary amine .
Piperidine Ring Modifications
The piperidine core participates in alkylation, oxidation, and ring-opening reactions:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| N-Alkylation | NaH, alkyl bromide, THF | Quaternary ammonium derivatives | |
| Oxidation | mCPBA, CH₂Cl₂, RT | N-Oxide |
-
Example : Reaction with methyl iodide forms a quaternary ammonium salt, altering solubility and bioavailability .
Aryl Ether Cleavage
The ethoxy group (-OCH₂CH₃) on the phenyl ring is cleavable under acidic or reducing conditions:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Acidic Cleavage | HBr (48%), AcOH, Δ | Phenol derivative | |
| Reductive Cleavage | BBr₃, CH₂Cl₂, -78°C | De-ethylated sulfonamide |
-
Application : Cleavage to a phenol enhances hydrogen-bonding capacity, useful in prodrug design.
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group directs electrophiles to meta/para positions, though fluorine’s electron-withdrawing nature slows reactivity:
| Reaction Type | Conditions
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s sulfonamido group distinguishes it from analogues with aminoethyl (e.g., ), benzimidazolone (e.g., ), or ureido groups (e.g., ). These substitutions likely influence electronic properties, solubility, and target binding.
Synthetic Feasibility: High yields (>90%) are reported for simpler derivatives like aminoethyl-substituted compounds , whereas introducing heterocycles (e.g., benzimidazolone in ) or bulky groups (e.g., sulfonamido in the target) may reduce yields due to steric or reactivity challenges.
Molecular Weight and Complexity : The target compound (~448 g/mol) is heavier than benzimidazolone derivatives (350.17 g/mol, ) but comparable to ureido-substituted analogues (444.5 g/mol, ). This positions it within the typical range for orally bioavailable drugs but may require optimization for permeability.
Functional Group Impact on Pharmacological Properties
- Sulfonamides : The sulfonamido group in the target compound is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase). In contrast, benzimidazolone derivatives (e.g., ) are often associated with kinase or GPCR modulation .
- Fluorophenyl Groups : The 4-fluorophenyl moiety is a common pharmacophore in CNS-targeting drugs, enhancing metabolic stability and binding affinity through hydrophobic and electronic effects .
Preparation Methods
Carboxylic Acid Activation and Amide Coupling
Piperidine-1-carboxylic acid is activated using carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Hydroxybenzotriazole (HOBt) is employed to suppress racemization.
Procedure :
- Dissolve piperidine-1-carboxylic acid (1.0 equiv) in DCM.
- Add EDC (1.2 equiv) and HOBt (1.1 equiv) at 0°C.
- Stir for 30 minutes, then add 4-fluoroaniline (1.1 equiv) dropwise.
- React at room temperature for 12 hours.
- Quench with water, extract with DCM, and purify via column chromatography (yield: 82–88%).
Alternative Route: Isocyanate Intermediate
4-Fluorophenyl isocyanate reacts with piperidine in toluene under reflux to form the carboxamide. This method avoids carboxylate activation but requires stringent moisture control.
Key Data :
Introduction of the Sulfonamido Methyl Group
Synthesis of 4-Ethoxy-3-Methylbenzenesulfonyl Chloride
The sulfonyl chloride precursor is prepared via chlorosulfonation of 4-ethoxy-3-methylbenzene:
Aminomethylation of Piperidine
A Mannich reaction introduces the aminomethyl group at the piperidine 4-position:
Sulfonamide Coupling
The aminomethyl-piperidine intermediate reacts with 4-ethoxy-3-methylbenzenesulfonyl chloride:
- Dissolve 4-(aminomethyl)piperidine (1.0 equiv) and triethylamine (2.0 equiv) in DCM.
- Add sulfonyl chloride (1.1 equiv) dropwise at 0°C.
- Stir for 4 hours, wash with HCl (1M), and dry (yield: 85–90%).
Final Assembly of the Target Compound
Deprotection and Coupling
If protective groups (e.g., Boc) are used during sulfonamide formation, deprotection precedes carboxamide coupling:
One-Pot Sequential Reaction
A telescoped approach reduces purification steps:
- Perform sulfonamide coupling (Section 3.3) in DMF.
- Directly add EDC/HOBt and 4-fluoroaniline to the reaction mixture.
- Stir for 24 hours and isolate via precipitation (yield: 68%).
Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategies
- Boc Protection : Temporarily masks the piperidine nitrogen during sulfonamide coupling, preventing unwanted quaternization.
- Tosyl Groups : Alternative for amine protection but require harsher deconditions.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the standard synthetic routes for 4-((4-ethoxy-3-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide?
The synthesis typically involves:
Piperidine Ring Functionalization : Starting with a piperidine derivative (e.g., methyl ester hydrochloride), introduce substituents via nucleophilic substitution or reductive amination.
Sulfonamide Coupling : React the piperidine intermediate with 4-ethoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Carboxamide Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the sulfonamide-piperidine intermediate with 4-fluoroaniline.
Key conditions include inert atmosphere, controlled temperatures (0–25°C), and purification via column chromatography .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry of the piperidine ring and sulfonamide linkage.
- HPLC-MS : Assess purity (>95%) and molecular weight (calculated: ~489.5 g/mol).
- FT-IR : Identify characteristic bands for sulfonamide (S=O at ~1350 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹).
- X-ray Crystallography (if crystals form): Resolve stereochemical ambiguities .
Q. What preliminary biological assays are recommended for screening activity?
- Enzyme Inhibition Assays : Test against kinases (e.g., MET, Akt) or proteases using fluorescence-based substrates.
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors).
- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., GTL-16 gastric carcinoma) .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonamide coupling?
-
Solvent Selection : Polar aprotic solvents (DMF or acetonitrile) improve sulfonyl chloride reactivity.
-
Catalyst Use : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of the sulfonyl group.
-
Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).
-
Workflow Example :
Step Solvent Catalyst Yield (%) Sulfonamide Coupling DMF ZnCl₂ 78 Carboxamide Formation DCM EDC/HOBt 65
Q. How does the compound’s structure influence its pharmacokinetic properties?
- Lipophilicity : The 4-fluorophenyl group increases logP (~3.2), enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Metabolic Stability : The ethoxy group on the sulfonamide resists CYP450 oxidation, prolonging half-life.
- SAR Insights :
Q. What strategies resolve contradictions in reported biological activities?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration). Validate using:
- Uniform ATP Levels : Fix at 1 mM to standardize competition.
- Cellular Context : Compare activity in cell-free vs. cell-based assays (e.g., phosphorylation status in GTL-16 cells).
- Statistical Tools : Multivariate analysis (ANOVA) to isolate variables affecting potency .
Q. How can in vivo efficacy be evaluated for therapeutic potential?
- Xenograft Models : Administer orally (10–50 mg/kg/day) in immunodeficient mice implanted with MET-dependent tumors.
- Biomarker Analysis : Monitor phospho-MET levels via Western blot or ELISA in plasma/tissue.
- PK/PD Modeling : Correlate plasma concentration (Cmax ~1.2 µM at 25 mg/kg) with tumor growth inhibition .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
